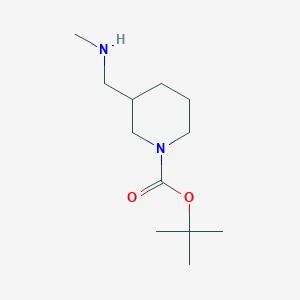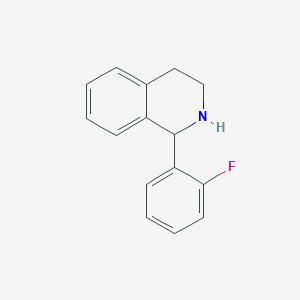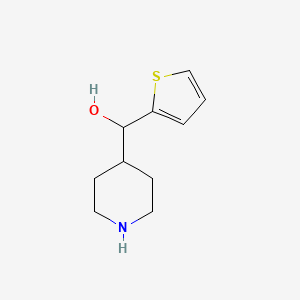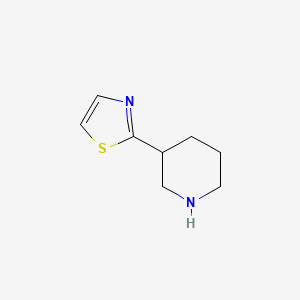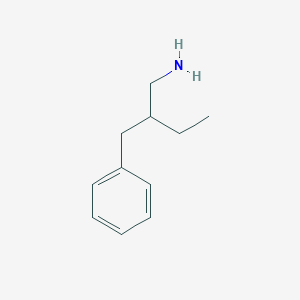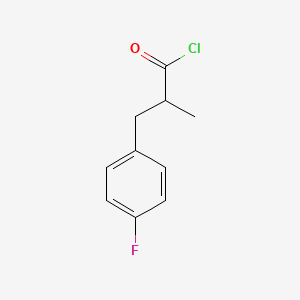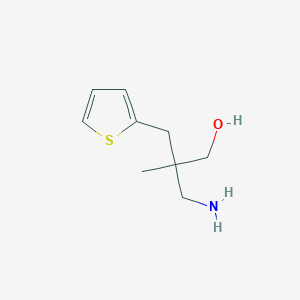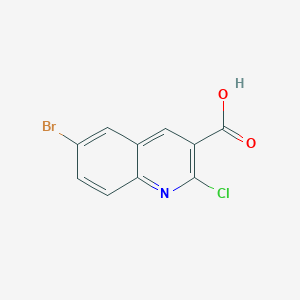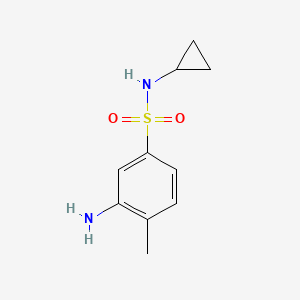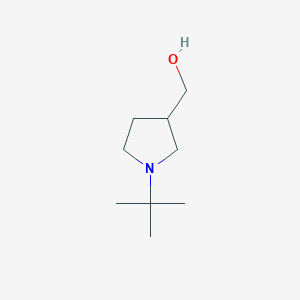
(1-tert-ブチルピロリジン-3-イル)メタノール
説明
(1-Tert-butylpyrrolidin-3-yl)methanol: is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.26 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl group attached to the nitrogen atom and a hydroxymethyl group at the 3-position of the pyrrolidine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
科学的研究の応用
Chemistry: (1-Tert-butylpyrrolidin-3-yl)methanol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals
Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on biological systems. It serves as a model compound for investigating the interactions of similar structures with enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its pharmacological properties. Researchers investigate its potential as a lead compound for developing new drugs targeting specific biological pathways.
Industry: In industrial applications, (1-Tert-butylpyrrolidin-3-yl)methanol is used as an intermediate in the synthesis of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
作用機序
Target of Action
Related compounds such as 1h-pyrrolo [2,3-b]pyridine derivatives have been reported to have potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
Similar compounds like 1h-pyrrolo [2,3-b]pyridine derivatives inhibit the fgfr signaling pathway, which is associated with the progression and development of several cancers . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Biochemical Pathways
Related compounds have been shown to affect the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .
Pharmacokinetics
The molecular weight of the compound is 15726 , which might influence its bioavailability and pharmacokinetic properties.
Result of Action
Related compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .
生化学分析
Biochemical Properties
(1-Tert-butylpyrrolidin-3-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with methanol dehydrogenase, an enzyme that catalyzes the oxidation of methanol to formaldehyde . This interaction is crucial for the compound’s role in methanol metabolism. Additionally, (1-Tert-butylpyrrolidin-3-yl)methanol may interact with other proteins involved in methanol oxidation and formaldehyde assimilation, contributing to energy generation and growth in certain microorganisms .
Cellular Effects
The effects of (1-Tert-butylpyrrolidin-3-yl)methanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with methanol dehydrogenase can lead to changes in the levels of formaldehyde and other metabolites, thereby impacting cellular metabolism . Furthermore, (1-Tert-butylpyrrolidin-3-yl)methanol may affect gene expression by modulating the activity of transcription factors involved in methanol metabolism .
Molecular Mechanism
The molecular mechanism of (1-Tert-butylpyrrolidin-3-yl)methanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to methanol dehydrogenase, facilitating the oxidation of methanol to formaldehyde . This binding interaction is essential for the compound’s role in methanol metabolism. Additionally, (1-Tert-butylpyrrolidin-3-yl)methanol may inhibit or activate other enzymes involved in methanol oxidation and formaldehyde assimilation, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Tert-butylpyrrolidin-3-yl)methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (1-Tert-butylpyrrolidin-3-yl)methanol is relatively stable under standard laboratory conditions . Prolonged exposure to light and air may lead to its degradation, affecting its efficacy in biochemical reactions . Long-term studies have also indicated that the compound can have sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of (1-Tert-butylpyrrolidin-3-yl)methanol vary with different dosages in animal models. At low doses, the compound has been shown to enhance methanol metabolism and energy generation . At high doses, (1-Tert-butylpyrrolidin-3-yl)methanol can exhibit toxic effects, including liver and kidney damage . These adverse effects are likely due to the accumulation of formaldehyde and other metabolites, which can be harmful at high concentrations .
Metabolic Pathways
(1-Tert-butylpyrrolidin-3-yl)methanol is involved in several metabolic pathways, including methanol oxidation and formaldehyde assimilation . The compound interacts with enzymes such as methanol dehydrogenase and formaldehyde dehydrogenase, facilitating the conversion of methanol to formaldehyde and subsequently to formate . These metabolic pathways are crucial for energy generation and growth in certain microorganisms .
Transport and Distribution
The transport and distribution of (1-Tert-butylpyrrolidin-3-yl)methanol within cells and tissues are mediated by various transporters and binding proteins . The compound is primarily transported through passive diffusion, but it may also interact with specific transporters that facilitate its movement across cell membranes . Once inside the cell, (1-Tert-butylpyrrolidin-3-yl)methanol can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of (1-Tert-butylpyrrolidin-3-yl)methanol is an important factor that affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with methanol dehydrogenase and other enzymes involved in methanol metabolism . Additionally, (1-Tert-butylpyrrolidin-3-yl)methanol may be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This localization is crucial for the compound’s role in cellular metabolism and energy generation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Tert-butylpyrrolidin-3-yl)methanol typically involves the reaction of tert-butylamine with a suitable pyrrolidine precursor. One common method is the reduction of (1-Tert-butylpyrrolidin-3-yl)ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods: Industrial production of (1-Tert-butylpyrrolidin-3-yl)methanol may involve large-scale synthesis using similar reduction methods. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.
化学反応の分析
Types of Reactions: (1-Tert-butylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form (1-Tert-butylpyrrolidin-3-yl)methane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: (1-Tert-butylpyrrolidin-3-yl)aldehyde, (1-Tert-butylpyrrolidin-3-yl)carboxylic acid
Reduction: (1-Tert-butylpyrrolidin-3-yl)methane
Substitution: (1-Tert-butylpyrrolidin-3-yl)chloride, (1-Tert-butylpyrrolidin-3-yl)bromide
類似化合物との比較
(1-Tert-butylpyrrolidin-3-yl)amine: Similar structure but with an amine group instead of a hydroxymethyl group.
(1-Tert-butylpyrrolidin-3-yl)ketone: Similar structure but with a ketone group instead of a hydroxymethyl group.
(1-Tert-butylpyrrolidin-3-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness: (1-Tert-butylpyrrolidin-3-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for various chemical modifications and interactions that are not possible with the amine, ketone, or carboxylic acid analogs. The compound’s stability and versatility make it a valuable tool in research and industrial applications.
特性
IUPAC Name |
(1-tert-butylpyrrolidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)10-5-4-8(6-10)7-11/h8,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGPTFIQKDNBAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640640 | |
| Record name | (1-tert-Butylpyrrolidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71548-34-0 | |
| Record name | (1-tert-Butylpyrrolidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


